2-Ethoxyphenyl sulfamate is an organic compound with the chemical formula CHNOS. It features a sulfamate functional group (-OSONH) attached to a 2-ethoxyphenyl moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The sulfamate group is known for its ability to act as a leaving group in various
These reactions highlight its utility as a reactive intermediate in synthetic organic chemistry.
Several synthetic routes exist for the preparation of 2-ethoxyphenyl sulfamate:
These methods reflect the versatility and accessibility of synthesizing this compound.
2-Ethoxyphenyl sulfamate has several potential applications:
Several compounds share structural or functional similarities with 2-ethoxyphenyl sulfamate. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Methoxyphenyl sulfamate | CHNOS | Exhibits similar reactivity but different substituents |
| Phenyl sulfamate | CHNOS | Lacks ethoxy substitution, simpler structure |
| 3-Ethoxyphenyl sulfamate | CHNOS | Ethoxy group at different position, affecting reactivity |
| 4-Hydroxyphenyl sulfamate | CHNOS | Hydroxy group introduces different hydrogen bonding capabilities |
The uniqueness of 2-ethoxyphenyl sulfamate lies in its specific ethoxy substitution at the ortho position of the phenyl ring, which may influence both its chemical reactivity and biological activity compared to these similar compounds.